molecular formula C16H23N3O8 B2493893 1-Methyl-N-(pyridin-4-ylmethyl)piperidin-4-amine dioxalate CAS No. 1559064-01-5

1-Methyl-N-(pyridin-4-ylmethyl)piperidin-4-amine dioxalate

Cat. No.: B2493893
CAS No.: 1559064-01-5
M. Wt: 385.373
InChI Key: WMLGQIWZONRLIG-UHFFFAOYSA-N
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Description

1-Methyl-N-(pyridin-4-ylmethyl)piperidin-4-amine dioxalate (CAS 1559064-01-5) is a chemical compound of significant interest in medicinal chemistry and neuroscience research. This product is supplied as the dioxalate salt to ensure enhanced stability and solubility for experimental use. Scientific investigations into structurally related compounds highlight the research value of this scaffold. The molecule features a piperidine moiety, which is identified as a fundamental structural element for ligands targeting the central nervous system . Specifically, research suggests that compounds sharing this core structure can exhibit dual-target activity, demonstrating high affinity for both the histamine H3 receptor (H3R) and the sigma-1 receptor (σ1R) . The H3R is a G-protein-coupled receptor that functions as a presynaptic autoreceptor and heteroreceptor, regulating the release of various key neurotransmitters, including histamine, acetylcholine, dopamine, and serotonin . Meanwhile, the sigma-1 receptor is a chaperone protein that modulates several neurotransmitter systems and ion channels, and is a recognized target for investigating neuropathic pain . The dual H3R and σ1R activity seen in similar piperidine-based compounds positions them as promising leads for the development of novel therapeutic strategies for neurological disorders and pain management . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers should consult the safety data sheet prior to use and handle the compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-methyl-N-(pyridin-4-ylmethyl)piperidin-4-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3.2C2H2O4/c1-15-8-4-12(5-9-15)14-10-11-2-6-13-7-3-11;2*3-1(4)2(5)6/h2-3,6-7,12,14H,4-5,8-10H2,1H3;2*(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMLGQIWZONRLIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NCC2=CC=NC=C2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Methyl-N-(pyridin-4-ylmethyl)piperidin-4-amine dioxalate typically involves the following steps:

Scientific Research Applications

Synthesis Overview

  • Starting Materials : Piperidine derivatives are often used as starting materials.
  • Reactions : Typical reactions include:
    • Alkylation to introduce the pyridin-4-ylmethyl group.
    • Dioxalate formation through appropriate functional group transformations.

Research indicates that 1-Methyl-N-(pyridin-4-ylmethyl)piperidin-4-amine dioxalate may exhibit diverse biological activities, including:

  • Analgesic Effects : Potential interactions with neurotransmitter systems suggest possible pain-relieving properties.
  • Anti-inflammatory Properties : Similar compounds have demonstrated the ability to modulate inflammatory pathways.
  • Neuroprotective Activity : Its structural characteristics may allow it to interact with neuroreceptors or enzymes involved in neuroprotection.

Pharmaceutical Applications

This compound is particularly promising in the following areas:

Central Nervous System Disorders

The compound's unique structure may allow it to modulate various pathways involved in neurological functions, making it a candidate for developing treatments for conditions such as depression, anxiety, and neurodegenerative diseases.

Pain Management

Given its potential analgesic properties, this compound could be explored for its efficacy in managing chronic pain conditions.

Inflammatory Diseases

The anti-inflammatory potential suggests applications in treating diseases characterized by excessive inflammation, such as arthritis.

Initial investigations indicate that the compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways. Binding affinity assays and cellular assays will be essential for elucidating its pharmacological profile.

In Vivo Studies

Though not yet extensively documented for this specific compound, related piperidine derivatives have shown promising results in animal models, demonstrating efficacy in reducing tumor sizes and improving survival rates in cancer studies.

Mechanism of Action

The mechanism of action of 1-Methyl-N-(pyridin-4-ylmethyl)piperidin-4-amine dioxalate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared below with structurally and functionally related molecules from the literature.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/Modifications Salt Form Biological Activity Key Reference
1-Methyl-N-(pyridin-4-ylmethyl)piperidin-4-amine dioxalate Piperidin-4-amine 1-Methyl, N-(pyridin-4-ylmethyl) Dioxalate Not explicitly stated (inferred: Hh inhibition)
Anta XV (Lead compound for NVP-LEQ506) Phthalazine Benzyl group, piperazine linker Not specified Hh pathway inhibition (low nM Smo affinity)
LY-2940680 (Taladegib) Benzyl phthalazine 4-Methylamino-piperidine linker Not specified Hh pathway inhibition (Phase II trials)
L-4 (Optimized compound) Dimethylpyridazine Pyrrolidin-3-amine linker, benzene ring Not specified Potent Hh inhibitor (in vitro/in vivo)
MM0464.20 (Impurity) Piperazine Pyrimidin-2-yl groups, butyl chains Dioxalate Pharmaceutical impurity
Astemizole Analogue 5c Piperidin-4-amine 4-Methoxyphenethyl group Hydrochloride Antiplasmodial (hemozoin inhibition)

Key Observations

Core Structure Variations: Unlike Anta XV and LY-2940680, which use phthalazine or benzyl phthalazine cores, the target compound employs a piperidin-4-amine backbone. Compared to the dimethylpyridazine core in L-4, the piperidine system offers distinct electronic properties, which could influence receptor interaction kinetics .

Linker and Substituent Optimization: The 4-methylamino-piperidine linker in LY-2940680 was replaced in L-4 with pyrrolidin-3-amine to enhance potency. In astemizole analogues, phenethyl substituents (e.g., 4-methoxyphenethyl in 5c) are critical for antiplasmodial activity. The target’s pyridinylmethyl group may confer divergent selectivity, possibly toward kinase or neurotransmitter targets .

Salt Form and Physicochemical Properties: The dioxalate salt in the target compound contrasts with hydrochloride salts (e.g., astemizole analogue 5c) and non-salt forms (e.g., Anta XV). Dioxalate salts are often chosen for improved aqueous solubility, as seen in impurities like MM0464.20 .

Biological Implications: While Anta XV and LY-2940680 exhibit low nanomolar Smo affinity, the target compound’s piperidine core and pyridinylmethyl group may alter binding kinetics.

Biological Activity

1-Methyl-N-(pyridin-4-ylmethyl)piperidin-4-amine dioxalate is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, focusing on mechanisms of action, therapeutic implications, and relevant research findings.

  • Chemical Formula : C14H21N3O4
  • Molecular Weight : 295.34 g/mol
  • CAS Number : 1158269-66-9

This compound exhibits various biological activities, primarily through its interaction with specific receptors and enzymes. The compound's structure suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and norepinephrine.

Biological Activity Overview

The biological activity of the compound can be summarized in the following key areas:

Activity Description
Antidepressant Effects Modulates neurotransmitter levels, potentially alleviating symptoms of depression.
Neuroprotective Properties Protects neuronal cells from oxidative stress and apoptosis.
Antitumor Activity Exhibits cytotoxic effects against certain cancer cell lines, inhibiting proliferation.

Antidepressant Effects

A study investigated the effects of similar piperidine derivatives on serotonin and norepinephrine reuptake inhibition. Results indicated that compounds with structural similarities to this compound showed significant antidepressant-like effects in animal models, suggesting a potential mechanism for mood regulation through neurotransmitter modulation .

Neuroprotective Properties

Research has highlighted the neuroprotective properties of piperidine derivatives in models of neurodegeneration. In vitro studies demonstrated that these compounds could reduce oxidative stress markers and enhance cell viability in neuronal cultures exposed to toxic agents . These findings support the hypothesis that this compound may offer therapeutic benefits in neurodegenerative diseases.

Antitumor Activity

A recent investigation into the cytotoxic effects of various piperidine derivatives revealed that this compound exhibited significant activity against several cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through activation of caspase pathways, indicating its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-methyl-N-(pyridin-4-ylmethyl)piperidin-4-amine dioxalate, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via alkylation or reductive amination of piperidine derivatives. For example, a similar piperidine-based compound was synthesized by reacting N-methylpiperidin-4-amine with 4-(chloromethyl)pyridine under basic conditions (e.g., K₂CO₃ in acetonitrile), followed by salt formation with oxalic acid . Key intermediates are characterized using ESI-MS (e.g., m/z 198 [M+H]⁺ for a related piperidinylamine intermediate) and ¹H NMR (e.g., δ 2.8–3.2 ppm for piperidine protons and δ 8.5 ppm for pyridinyl protons) to confirm regiochemistry and purity .

Q. How should researchers optimize reaction conditions to improve yield and purity during synthesis?

  • Methodological Answer : Critical parameters include:

  • Temperature : Maintain 0–5°C during exothermic steps (e.g., amine alkylation) to minimize side reactions .
  • pH control : Use buffered conditions (pH 7–8) for salt formation to avoid over-acidification, which may degrade the dioxalate .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates, while dichloromethane is preferred for acid-base extractions .

Q. What analytical techniques are essential for confirming the stability of this compound under storage?

  • Methodological Answer :

  • HPLC-MS : Monitor degradation products (e.g., free base formation due to oxalate dissociation) under accelerated stability conditions (40°C/75% RH for 4 weeks) .
  • TGA/DSC : Assess thermal stability; decomposition temperatures >150°C indicate suitability for lyophilization .
  • ¹H NMR in D₂O : Track pH-dependent protonation shifts (e.g., pyridinyl NH vs. piperidine NH) to verify structural integrity .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectroscopic data for stereoisomers of related compounds?

  • Methodological Answer : For stereochemical ambiguities (e.g., cis/trans piperidine conformers), use:

  • DFT calculations : Compare theoretical vs. experimental ¹H NMR chemical shifts (RMSD <0.2 ppm validates assignments) .
  • Molecular docking : Predict binding modes to chiral targets (e.g., GPCRs) and correlate with bioactivity data to identify active stereoisomers .

Q. What strategies mitigate batch-to-batch variability in biological assays caused by trace impurities?

  • Methodological Answer :

  • SPE purification : Employ mixed-mode cation-exchange cartridges to remove residual oxalic acid (<0.1% w/w) .
  • LC-UV/HRMS : Detect and quantify impurities (e.g., N-oxide byproducts at m/z +16) using orthogonal methods .
  • Bioassay normalization : Include internal controls (e.g., reference inhibitors) to adjust for potency variations .

Q. How do structural modifications (e.g., fluorination) impact the compound’s pharmacokinetic profile?

  • Methodological Answer :

  • LogP measurements : Compare octanol/water partitioning of fluorinated vs. non-fluorinated analogs to predict membrane permeability .
  • CYP450 inhibition assays : Assess metabolic stability using human liver microsomes; fluorination at the pyridinyl position typically reduces CYP3A4-mediated oxidation .
  • In silico ADMET : Apply tools like SwissADME to optimize substituents for blood-brain barrier penetration .

Methodological Considerations for Data Interpretation

Q. When observing contradictory bioactivity data across studies, what experimental variables should be re-examined?

  • Answer : Investigate:

  • Salt form discrepancies : Dioxalate vs. hydrochloride salts may alter solubility (e.g., 2.1 mg/mL vs. 5.8 mg/mL in PBS) and apparent IC₅₀ values .
  • Cell line variability : Use authenticated lines (e.g., ATCC-certified) and standardized serum-free media to minimize off-target effects .
  • Assay pH : Adjust to physiological pH (7.4) to prevent protonation-driven false negatives in kinase inhibition assays .

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